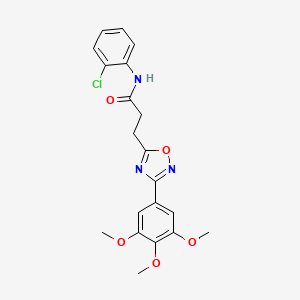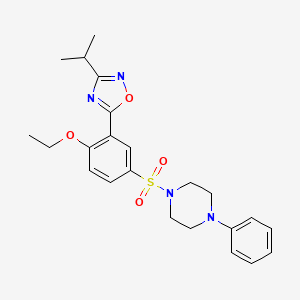
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inducing apoptosis (cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to possess antioxidant and anti-inflammatory activities. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is its versatility in various fields of research. Its ability to inhibit cancer cell growth, bind to proteins and DNA, and act as a building block for novel materials make it an attractive compound for researchers. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide. One potential direction is the synthesis of analogs with improved solubility and reduced toxicity. Another direction is the exploration of the compound's potential applications in the field of materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets for the treatment of various diseases.
Synthesis Methods
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-6-methylquinoline, N-methyl-3-nitrobenzamide, and paraformaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential to treat diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been used as a probe to study the binding of proteins and DNA. In materials science, this compound has been utilized as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-6-7-17-14(8-12)9-15(18(23)20-17)11-21(2)19(24)13-4-3-5-16(10-13)22(25)26/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUGCZCFWXLBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)





![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)


